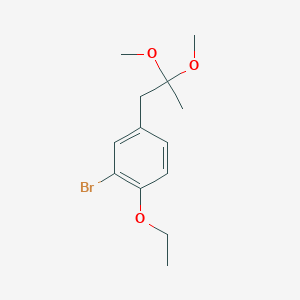
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is an organic compound that belongs to the class of bromobenzenes. This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxypropyl group and an ethoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene typically involves the bromination of a suitable precursor, such as 4-(2,2-dimethoxypropyl)-1-ethoxybenzene. The bromination reaction can be carried out using bromine or a bromine-containing reagent in the presence of a catalyst, such as iron or aluminum bromide. The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or other biomolecules, through its functional groups. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(2,2-dimethylpropyl)imidazolidine
- 1-Bromo-2,2-dimethylpropane
- Pentane, 2-bromo-
Uniqueness
2-Bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene is unique due to the presence of both the 2,2-dimethoxypropyl and ethoxy groups on the benzene ring. These substituents impart distinct chemical properties and reactivity compared to other bromobenzenes. The combination of these groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90176-98-0 |
|---|---|
Molecular Formula |
C13H19BrO3 |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
2-bromo-4-(2,2-dimethoxypropyl)-1-ethoxybenzene |
InChI |
InChI=1S/C13H19BrO3/c1-5-17-12-7-6-10(8-11(12)14)9-13(2,15-3)16-4/h6-8H,5,9H2,1-4H3 |
InChI Key |
IHPZKEHLQXEAIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(C)(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
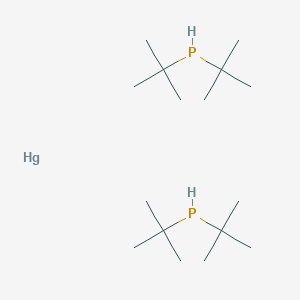
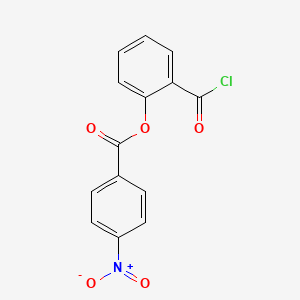
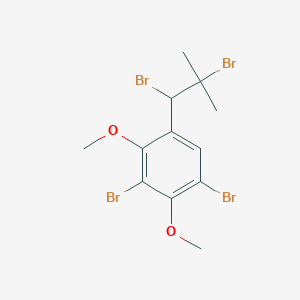
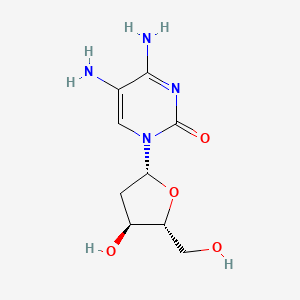
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![4-[5-(Diaminomethylidene)furan-2(5H)-ylidene]-2-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14379604.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
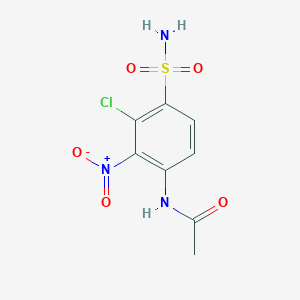

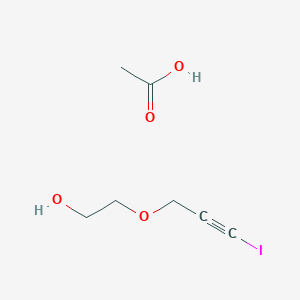
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
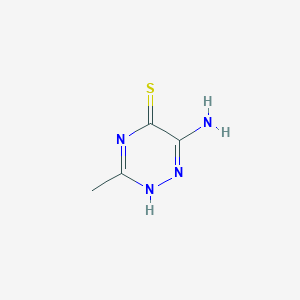
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
